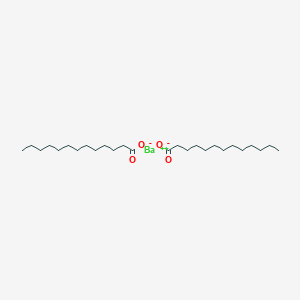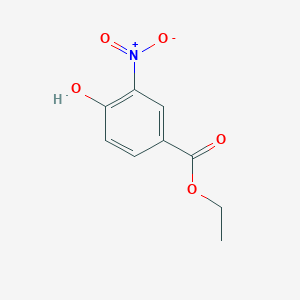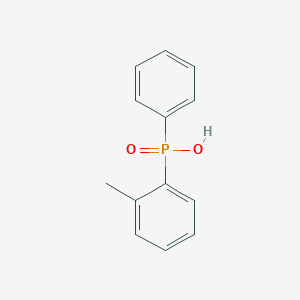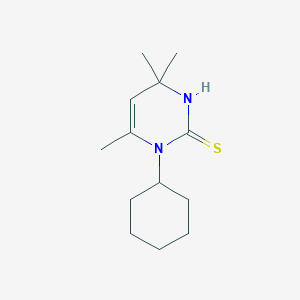
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS and is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions for its applications.
Mechanism Of Action
The mechanism of action of DMTS is not fully understood, but it is believed to act as a sulfur transfer agent in various reactions. It has been reported to transfer sulfur to various substrates, including alkenes, alkynes, and heterocycles.
Biochemical And Physiological Effects
DMTS has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
The advantages of using DMTS in lab experiments are its easy synthesis, high stability, and excellent catalytic activity. However, the limitations of using DMTS in lab experiments are its toxicity and potential environmental hazards.
Future Directions
DMTS has a wide range of potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. Some of the future directions for the applications of DMTS are:
1. Development of new synthetic methods using DMTS as a catalyst
2. Investigation of the mechanism of action of DMTS in various reactions
3. Development of new drugs based on the antioxidant and anti-inflammatory properties of DMTS
4. Investigation of the potential environmental hazards of DMTS and the development of safer methods for its synthesis and use.
Conclusion:
DMTS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its easy synthesis, high stability, and excellent catalytic activity make it a potential candidate for the development of new synthetic methods and drugs. However, its toxicity and potential environmental hazards should be taken into consideration while using it in lab experiments. Further research is needed to fully understand the mechanism of action of DMTS and its potential applications in various fields.
Synthesis Methods
DMTS can be synthesized by reacting 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinone with hydrogen sulfide gas. The reaction takes place in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is purified by recrystallization.
Scientific Research Applications
DMTS has been extensively used in scientific research for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. This compound has been found to exhibit excellent catalytic activity in various organic reactions, including the synthesis of heterocyclic compounds.
properties
CAS RN |
18957-54-5 |
|---|---|
Product Name |
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl- |
Molecular Formula |
C13H22N2S |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
3-cyclohexyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H22N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
WGGCPTVCEJTPMF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(N=C(N1C2CCCCC2)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2CCCCC2)(C)C |
Canonical SMILES |
CC1=CC(NC(=S)N1C2CCCCC2)(C)C |
Other CAS RN |
18957-54-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



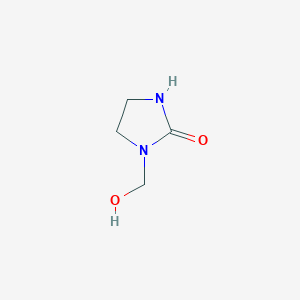
![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
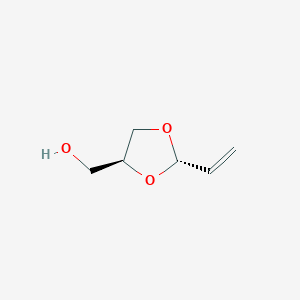

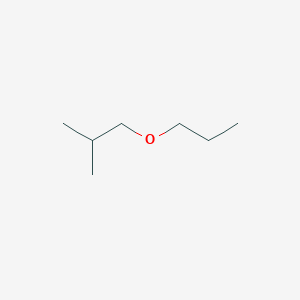
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)
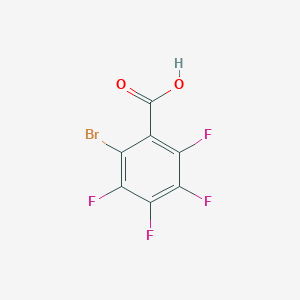
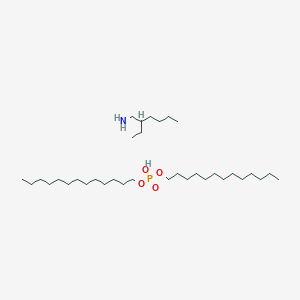
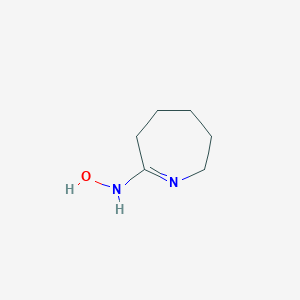
![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)
